molecular formula C9H8FNO4 B13473385 Methyl 2-(3-fluoro-5-nitrophenyl)acetate

Methyl 2-(3-fluoro-5-nitrophenyl)acetate

Cat. No.: B13473385
M. Wt: 213.16 g/mol
InChI Key: UWECGABYPSXPQF-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoro-5-nitrophenyl)acetate: is an organic compound with the molecular formula C9H8FNO4 It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 3-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-fluoro-5-nitrophenyl)acetate typically involves the esterification of 3-fluoro-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of alternative catalysts and solvents that are more environmentally friendly may also be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-fluoro-5-nitrophenyl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products:

    Reduction: Methyl 2-(3-fluoro-5-aminophenyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

Chemistry: Methyl 2-(3-fluoro-5-nitrophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorine and nitro substitutions on the biological activity of phenylacetate derivatives. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluoro-5-nitrophenyl)acetate depends on its specific application. In general, the presence of the fluorine and nitro groups can influence the compound’s reactivity and interaction with biological targets. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the fluorine atom can enhance the compound’s stability and binding affinity to certain targets.

Comparison with Similar Compounds

  • Methyl 2-(4-fluoro-3-nitrophenyl)acetate
  • Methyl 2-(3-fluoro-4-nitrophenyl)acetate
  • Methyl 2-(2-fluoro-5-nitrophenyl)acetate

Comparison: Methyl 2-(3-fluoro-5-nitrophenyl)acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the position of the fluorine and nitro groups can result in different electronic and steric effects, leading to variations in their properties and applications.

Properties

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

methyl 2-(3-fluoro-5-nitrophenyl)acetate

InChI

InChI=1S/C9H8FNO4/c1-15-9(12)4-6-2-7(10)5-8(3-6)11(13)14/h2-3,5H,4H2,1H3

InChI Key

UWECGABYPSXPQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

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